molecular formula C10H11NO B1424176 7-methoxy-4-methyl-1H-indole CAS No. 360070-91-3

7-methoxy-4-methyl-1H-indole

Cat. No.: B1424176
CAS No.: 360070-91-3
M. Wt: 161.2 g/mol
InChI Key: VKAQZQQBHIQHEQ-UHFFFAOYSA-N
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Description

7-Methoxy-4-methyl-1H-indole is an organic compound belonging to the indole family, characterized by a methoxy group at the seventh position and a methyl group at the fourth position on the indole ring. Indoles are significant due to their presence in many natural products and pharmaceuticals, exhibiting a wide range of biological activities.

Biochemical Analysis

Biochemical Properties

7-Methoxy-4-methyl-1H-indole, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan .

Cellular Effects

The cellular effects of this compound are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to multiple receptors, which can lead to changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-4-methyl-1H-indole typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available indole derivatives.

    Methoxylation: Introduction of the methoxy group at the seventh position can be achieved through electrophilic substitution reactions using methanol and a suitable catalyst.

    Methylation: The methyl group at the fourth position is introduced via Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reagents are mixed and reacted under controlled conditions.

    Continuous Flow Systems: For higher efficiency and yield, continuous flow systems can be employed, allowing for better control over reaction parameters and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into various reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy or methyl groups can be replaced under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or other substituted indoles.

Scientific Research Applications

7-Methoxy-4-methyl-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    7-Methoxy-1H-indole: Lacks the methyl group at the fourth position.

    4-Methyl-1H-indole: Lacks the methoxy group at the seventh position.

    7-Ethoxy-4-methyl-1H-indole: Has an ethoxy group instead of a methoxy group at the seventh position.

Uniqueness: 7-Methoxy-4-methyl-1H-indole is unique due to the specific positioning of both the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

7-methoxy-4-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-3-4-9(12-2)10-8(7)5-6-11-10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAQZQQBHIQHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696678
Record name 7-Methoxy-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360070-91-3
Record name 7-Methoxy-4-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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